1-(1-Naphthyl)cyclopentanemethanamine
Description
1-(1-Naphthyl)cyclopentanemethanamine (CAS: 1017408-97-7) is a bicyclic amine derivative characterized by a cyclopentane ring fused to a naphthalene moiety via a methylamine linker. Its molecular formula is C₁₅H₁₇N, with a molar mass of 211.3 g/mol . The compound’s structure combines the aromaticity of the naphthyl group with the conformational flexibility of the cyclopentane ring, making it relevant in medicinal chemistry for receptor-binding studies and asymmetric synthesis .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C16H19N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12,17H2 |
InChI Key |
WVOVBEAMFYJTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Naphthyl)cyclopentanemethanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylamine with cyclopentanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclopentanemethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, converting the compound into various reduced forms.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene and cyclopentane derivatives.
Scientific Research Applications
1-(1-Naphthyl)cyclopentanemethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Research into potential therapeutic applications of naphthalene derivatives includes their use as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: In industrial settings, this compound can be used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structural analogs of 1-(1-Naphthyl)cyclopentanemethanamine, focusing on substituent variations and their implications:
Physicochemical Properties
- Aromatic Bulk and Solubility: The naphthyl group in this compound increases aromatic surface area compared to phenyl analogs (e.g., 1-Phenylcyclopentanemethanamine), enhancing π-π stacking interactions but reducing aqueous solubility . Halogenated derivatives (e.g., 4-chloro, 2-fluoro) exhibit higher lipophilicity (logP > 2.5) compared to non-halogenated analogs, favoring membrane permeability .
Steric Effects :
- The cyclopentane ring introduces torsional strain, which can influence binding selectivity in enzyme-active sites. For example, 1-(2-Fluorophenyl)cyclopentanemethanamine hydrochloride shows higher diastereomeric excess in asymmetric synthesis than its phenyl counterpart .
Biological Activity
Chemical Structure and Properties
1-(1-Naphthyl)cyclopentanemethanamine is characterized by its unique structure, which includes a naphthalene ring fused to a cyclopentane moiety. This structural configuration is believed to contribute to its biological activity.
- Molecular Formula : C15H17N
- Molecular Weight : 225.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound for specific targets is crucial for understanding its pharmacological effects.
Table 1: Potential Biological Targets of this compound
| Target Type | Target Name | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| Receptor | Dopamine D2 receptor | TBD | |
| Enzyme | Monoamine oxidase | TBD | |
| Transporter | Serotonin transporter | TBD |
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in treating neurological disorders, particularly those related to dopaminergic signaling. Its interaction with dopamine receptors may indicate a role in modulating mood and behavior.
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that the compound exhibited significant activity in animal models of depression. The study reported that administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
- Methodology : Rodent models were used to assess behavioral changes following administration of varying doses of the compound.
- Findings : The compound showed a dose-dependent increase in locomotor activity, indicating potential stimulant properties.
Study 2: Binding Studies
A series of binding studies were conducted to determine the affinity of this compound for dopamine receptors. Results indicated that the compound binds selectively to D2 receptors, with a binding affinity comparable to known dopaminergic agents.
- Methodology : Radiolabeled ligand displacement assays were employed.
- Findings : The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity for D2 receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
